Tetramethylammonium tribromide
Overview
Description
Tetramethylammonium tribromide is an inorganic compound with the chemical formula C₄H₁₂Br₃N. It is a quaternary ammonium salt that is widely used in organic synthesis and chemical analysis. This compound is known for its strong brominating properties, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
Tetramethylammonium (TMA) is the simplest quaternary ammonium cation . It primarily targets the UDP-glucose 4-epimerase in humans . This enzyme plays a crucial role in the metabolism of carbohydrates, converting UDP-glucose to UDP-galactose, which is essential for the synthesis of galactose-containing biomolecules.
Mode of Action
Tetramethylammonium tribromide, as a brominating agent, is used in organic synthesis It’s known that cationic headgroups such as tetramethylammonium (tma) undergo degradation in alkaline conditions through two different mechanisms . In the first mechanism, a hydroxide ion performs an SN2 attack on the methyl groups and directly forms methanol. In the second mechanism, an ylide (trimethylammonium methylide) and a water molecule are formed by the abstraction of a proton from a methyl group. The ylide subsequently reacts with water to form methanol .
Biochemical Pathways
The degradation of tetramethylammonium in alkaline conditions can lead to the formation of methanol , which can further be metabolized in the body.
Result of Action
The result of this compound’s action is the bromination of organic compounds . The reactions are regio-selective, facile, and afford good to excellent product yields in short reaction time .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the bromination reactions involving this compound can be carried out under thermal and microwave conditions without the involvement of any solvent during the reaction . This suggests that the reaction conditions can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium tribromide is typically synthesized by reacting tetramethylammonium bromide with bromine in an acetic acid medium. The reaction is carried out under inert atmospheric conditions to prevent unwanted side reactions. The general reaction is as follows: [ \text{(CH₃)₄NBr} + \text{Br₂} \rightarrow \text{(CH₃)₄NBr₃} ]
Industrial Production Methods: In industrial settings, this compound can be produced using a biomimetic process involving the oxidation of bromide ions in an acidic medium. This method employs transition metal ion-mediated activation of hydrogen peroxide, which is an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium tribromide primarily undergoes bromination reactions. It is used to brominate various organic substrates, including alkenes, alkynes, and aromatic compounds. The compound can also participate in oxidative cyclization reactions and acylation reactions.
Common Reagents and Conditions:
Bromination: this compound is used as a brominating agent in the presence of organic solvents such as acetic acid or dichloromethane.
Oxidative Cyclization: This reaction typically requires the presence of a base such as sodium hydroxide.
Acylation: The compound can be used in the presence of acyl chlorides and a suitable base.
Major Products:
Brominated Alkenes and Alkynes: These are the primary products formed during bromination reactions.
Heterocycles: Formed during oxidative cyclization reactions.
Acylated Compounds: Resulting from acylation reactions.
Scientific Research Applications
Tetramethylammonium tribromide has a wide range of applications in scientific research:
Chemistry: It is used as a brominating agent in organic synthesis, facilitating the formation of brominated organic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Tetrabutylammonium tribromide
- Tetraethylammonium tribromide
- Cetyltrimethylammonium tribromide
Comparison: Tetramethylammonium tribromide is unique due to its smaller alkyl groups, which make it more soluble in polar solvents compared to its larger counterparts like tetrabutylammonium tribromide. This property enhances its reactivity and makes it a preferred choice for certain bromination reactions. Additionally, its smaller size allows for better control over reaction conditions and product selectivity .
Properties
InChI |
InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZBJMYWDMJRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.Br[Br-]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
313.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15625-56-6 | |
Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15625-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetramethylammonium tribromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.076 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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